2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c23-16(11-24-18-20-13-6-2-4-8-15(13)25-18)22-10-9-21-14-7-3-1-5-12(14)19-17(21)22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUACRKBMVIUIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multiple steps. Initial formation of the benzo[d]thiazole and 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole intermediates is crucial. A common synthetic pathway includes:
Synthesis of benzo[d]thiazole derivative: : Reacting 2-aminobenzenethiol with a halogenated ketone under basic conditions.
Formation of benzo[d]imidazole: : Condensing o-phenylenediamine with a carbonyl compound under acidic conditions to form the imidazo ring.
Coupling Reaction: : The final coupling of the benzo[d]thiazole derivative with the benzo[d]imidazole derivative through an ethanone linker, typically using a cross-coupling reagent like a palladium catalyst.
Industrial Production Methods
Industrial-scale production might employ a similar synthetic route but with optimized reaction conditions to maximize yield and reduce cost. Automation and continuous flow reactors are often used to streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones in the benzo[d]thiazole ring.
Reduction: : Reduction reactions can target the carbonyl group or nitrogens within the imidazole ring, resulting in alcohols or amines.
Substitution: : Nucleophilic or electrophilic substitutions are feasible on the aromatic rings, allowing for functional group modifications.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like halogenating agents, amines, or organometallic compounds under appropriate conditions (e.g., bases, solvents).
Major Products
The products vary depending on the specific reactions but include functionalized derivatives that can be tailored for specific applications, enhancing or modifying the biological or chemical activity of the compound.
Scientific Research Applications
In Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile reactive sites.
In Biology
It has been studied for its potential bioactivity, particularly in enzyme inhibition and as a scaffold in drug design.
In Medicine
Its unique structure makes it a candidate for developing new pharmaceuticals, particularly as an inhibitor of specific proteins or pathways involved in diseases like cancer or microbial infections.
In Industry
The compound can serve as a precursor to specialty chemicals or materials with advanced functionalities, useful in fields like materials science or catalysis.
Mechanism of Action
The compound's mechanism of action is dependent on its specific interaction with molecular targets, which may include:
Binding to enzymes: : Modulating their activity through inhibition or activation.
Interacting with receptors: : Altering signal transduction pathways.
Disrupting cellular processes: : Such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Features
Pharmacological Potential
- Anticancer Activity: references benzothiazole-linked triazoles and isoxazoles with anticancer properties.
- Antimicrobial Applications : Benzo[d]thiazole derivatives in and are associated with antimicrobial activity. The thioether linkage in the target compound may similarly disrupt microbial membranes or enzymes .
Physicochemical Properties
- Solubility and Stability: The dihydroimidazoimidazole core may reduce solubility compared to simpler thiazole derivatives (e.g., ’s naphthothiazole compound, molar mass 317.4 g/mol). However, the ethanone group could improve crystallinity .
- Synthetic Yield : The target compound’s synthesis may face challenges in yield due to steric hindrance from fused rings. ’s optimized Eaton’s reagent method (90% yield) could serve as a benchmark for improving efficiency .
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing particularly on its antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including Knoevenagel condensation. For instance, the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with 3-pyridinecarboxaldehyde in the presence of triethylamine as a catalyst yields the desired product with moderate to high purity and yield (66%) . The structural analysis typically involves techniques such as NMR and X-ray crystallography to confirm the formation of the compound and its isomeric forms.
Antimicrobial Activity
Recent studies have highlighted the antitubercular activity of compounds related to benzothiazole derivatives. For instance, compounds derived from benzothiazole have shown moderate to good activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 mg/mL to 500 mg/mL, with certain derivatives exhibiting better efficacy than standard drugs like Rifampicin .
Table 1: Antitubercular Activity of Benzothiazole Derivatives
| Compound | MIC (mg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
| 9b | 500 | 97 |
| 12c | 50 | 99 |
| 12e | 25 | 95 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been explored. Compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values lower than that of doxorubicin in Jurkat cells (a model for T-cell leukemia), indicating promising anticancer activity .
Table 2: Cytotoxicity of Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | <0.5 | Jurkat |
| Compound B | <0.8 | A-431 |
| Compound C | <0.6 | MCF-7 |
The mechanism by which these compounds exert their biological effects is still under investigation. However, molecular docking studies suggest that they may interact with specific protein targets involved in cell proliferation and apoptosis pathways. For example, binding affinities towards DprE1 enzyme indicate a possible mechanism for inhibiting mycobacterial growth .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of these compounds in vivo. In one study, a series of benzothiazole derivatives were administered to infected mice models, resulting in significant reductions in bacterial load compared to controls. The results corroborate the in vitro findings and highlight the potential for therapeutic applications.
Q & A
Basic Research Questions
Q. What is an efficient synthetic route for 2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone?
- Methodology : The compound can be synthesized via a one-pot, three-component reaction involving aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene. Optimal conditions include using Eaton's reagent (phosphorus pentoxide/methanesulfonic acid) as a catalyst under solvent-free conditions at 80°C, yielding 90–96% . Key steps include Michael addition followed by intramolecular cyclization (Table 1).
Q. How do reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodology : Comparative studies (Table 1) show that Eaton's reagent outperforms other catalysts (e.g., AlCl₃, PPA) in solvent-free conditions. Methane sulfonic acid fails to produce the target compound, highlighting the necessity of Eaton's dual role as a Lewis acid and nucleophile .
Q. What analytical techniques validate the compound’s structure?
- Methodology : Thin-layer chromatography (TLC) monitors reaction progress, while melting points (electrothermal apparatus) and spectral data (UV, IR, NMR) confirm purity and structural integrity. Recrystallization from ethanol ensures high-purity products .
Advanced Research Questions
Q. What mechanistic insights explain the role of Eaton's reagent in the synthesis?
- Methodology : Eaton's reagent activates carbonyl and ethynyl groups via hydrogen bonding, facilitating nucleophilic addition. It also acts as a nucleophile during cyclization (Scheme 2). Electron-donating substituents on aldehydes enhance reaction rates and yields (Table 2) .
Q. How can unintended deacetylation during alkylation be mitigated?
- Methodology : Deacetylation occurs due to base-mediated side reactions. Piperidine is optimal for controlled deprotection, while KOH or hydrazine leads to hydrolysis. Base selection and reaction time must be optimized to minimize unwanted side products .
Q. What strategies optimize structure-activity relationship (SAR) studies for biological activity?
- Methodology : Introduce substituents at the benzo[d]thiazole and imidazo[1,2-a]imidazole moieties to modulate electronic/steric effects. For example:
- Electron-donating groups (e.g., –CH₃) enhance yields (Table 2) and potentially bioactivity .
- Halogenation (e.g., –Br, –F) improves antimicrobial activity, as seen in analogous compounds .
Q. How do electronic effects of substituents impact reaction efficiency?
- Methodology : Benzaldehydes with electron-donating groups (e.g., –OCH₃) exhibit faster reaction kinetics and higher yields (90–96%) compared to electron-withdrawing groups (e.g., –NO₂), which require longer reaction times (Table 2) .
Q. What experimental designs assess the compound’s biological potential?
- Methodology :
- Antimicrobial assays : Compare inhibition zones against Gram-positive/negative bacteria and fungi .
- Docking studies : Use computational models (e.g., AutoDock) to predict binding affinities for targets like α-glucosidase (analogous to compound 9c in ) .
Critical Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the exact role of Eaton's reagent in stabilizing transition states.
- Biological Screening : Prioritize in vivo testing for antitumor/antidiabetic activity, leveraging structural analogs (e.g., indeno[1,2-c]pyrazol-4-ones in ).
- Green Chemistry : Explore alternative catalysts (e.g., ionic liquids) to reduce reliance on harsh acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
